molecular formula C7H17NO2 B1317618 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol CAS No. 16202-11-2

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B1317618
CAS No.: 16202-11-2
M. Wt: 147.22 g/mol
InChI Key: RBZQLPFPTPQBEI-UHFFFAOYSA-N
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Description

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol is an organic compound that features both an amino group and an alcohol group. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-chloroethanol with isopropylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or alcohol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
  • 2-(2-Aminoethoxy)ethanol
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol

Uniqueness

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol is unique due to the presence of both an isopropylamino group and an ethoxyethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[2-(propan-2-ylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2)8-3-5-10-6-4-9/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZQLPFPTPQBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569630
Record name 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16202-11-2
Record name 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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